N-(Quinolin-6-yl)acrylamide

Catalog No.
S12349898
CAS No.
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Quinolin-6-yl)acrylamide

Product Name

N-(Quinolin-6-yl)acrylamide

IUPAC Name

N-quinolin-6-ylprop-2-enamide

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-8H,1H2,(H,14,15)

InChI Key

ZISYUGFIZAZBSW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CC=C2

N-(Quinolin-6-yl)acrylamide is a compound that incorporates a quinoline moiety, a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The quinoline structure is known for its ability to interact with various biological targets, making derivatives like N-(Quinolin-6-yl)acrylamide of significant interest in drug development.

Due to its functional groups. The acrylamide portion allows for Michael addition reactions, which are useful for synthesizing more complex compounds. The nitrogen atom in the quinoline ring can engage in nucleophilic substitution reactions, adding to the versatility of this compound in synthetic organic chemistry. Furthermore, the compound may undergo electrophilic aromatic substitution due to the electron-rich nature of the quinoline ring.

Research has indicated that compounds related to N-(Quinolin-6-yl)acrylamide exhibit various biological activities, particularly as anticancer agents. For instance, studies have shown that certain quinoline derivatives can inhibit key pathways involved in cancer progression, such as the phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) pathway, which is crucial for cell growth and survival . Additionally, some derivatives have demonstrated effectiveness against breast cancer cell lines .

The synthesis of N-(Quinolin-6-yl)acrylamide typically involves several steps:

  • Formation of Quinoline Derivatives: Starting materials such as 3-aminoquinoline can be reacted with appropriate reagents (e.g., ethyl cyanoacetate) under controlled conditions to yield quinoline derivatives.
  • Acrylamide Formation: The introduction of the acrylamide group can be achieved through condensation reactions involving acrylamide and the synthesized quinoline derivative.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

N-(Quinolin-6-yl)acrylamide and its derivatives have potential applications in:

  • Pharmaceutical Development: Due to their biological activity, these compounds are being explored as leads for new anticancer drugs.
  • Chemical Probes: They may serve as tools in biochemical assays to study cellular processes and molecular interactions.

Studies on N-(Quinolin-6-yl)acrylamide often focus on its interactions with biological targets. For instance, molecular docking studies have been employed to predict how this compound binds to specific proteins involved in cancer pathways. These studies reveal critical interactions, such as hydrogen bonds and π-π stacking with amino acid residues in target proteins . Understanding these interactions can guide further modifications to enhance efficacy and selectivity.

Several compounds share structural similarities with N-(Quinolin-6-yl)acrylamide, including:

  • N-(Quinolin-4-yl)acrylamide: Similar structure but with a different position of the nitrogen in the quinoline ring.
  • N-(Isoquinolin-6-yl)acrylamide: An isoquinoline derivative that may exhibit different biological properties due to structural variations.
  • 4-Acrylamidoquinoline Derivatives: These compounds incorporate acrylamide functionalities at different positions on the quinoline ring and have been studied for their dual inhibition properties against PI3K/mTOR pathways.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
N-(Quinolin-6-yl)acrylamideQuinoline-basedAnticancer activitySpecific interactions with c-Met
N-(Quinolin-4-yl)acrylamideQuinoline-basedVariableDifferent binding affinities
N-(Isoquinolin-6-yl)acrylamideIsoquinoline-basedPotentially anticancerStructural variation impacts activity
4-Acrylamidoquinoline DerivativesQuinoline-based with acrylamideDual PI3K/mTOR inhibitorsEnhanced potency through modifications

The uniqueness of N-(Quinolin-6-yl)acrylamide lies in its specific biological interactions and potential as an anticancer agent compared to other similar compounds. Its design allows for targeted modifications that can enhance its therapeutic profile while minimizing off-target effects.

Traditional Nucleophilic Substitution Approaches in Quinoline-Acrylamide Conjugation

Nucleophilic substitution remains a cornerstone for synthesizing N-(quinolin-6-yl)acrylamide derivatives. A common strategy involves displacing halogen atoms at the quinoline’s 6-position with acrylamide nucleophiles. For instance, 6-bromoquinoline serves as a precursor, where the bromine atom undergoes substitution with acrylamide anions in polar aprotic solvents like acetonitrile or toluene. This method typically requires elevated temperatures (80–110°C) and prolonged reaction times (24–48 hours) to achieve moderate yields.

The α,β-unsaturated carbonyl system of N-(quinolin-6-yl)acrylamide facilitates nucleophilic attacks via Michael addition, a reaction governed by the electron-deficient nature of the acrylamide moiety. Recent studies have elucidated the role of quinoline’s aromatic system in modulating reaction kinetics and regioselectivity. For instance, the conjugation between the quinoline ring and the acrylamide carbonyl group enhances electrophilicity at the β-carbon, promoting nucleophilic addition at this position [1] [4].

Kinetic analyses using model systems, such as catechin-quinone hybrids, reveal that acrylamide derivatives exhibit preferential reactivity toward nucleophiles with strong electron-donating groups. In one study, the second-order rate constant ($$k$$) for the reaction between acrylamide and catechin quinone was measured as $$1.1 \times 10^{-2} \, \text{min}^{-1}$$, significantly higher than that observed for non-quinonoid systems ($$3.1 \times 10^{-3} \, \text{min}^{-1}$$) [3]. This disparity underscores the role of quinoline’s π-system in stabilizing transition states through resonance interactions.

Table 1: Comparative Kinetics of Michael Additions Involving Acrylamide-Quinoline Systems

NucleophileReaction SystemRate Constant ($$k$$, min⁻¹)
Hydrazine hydrateEthanol, reflux$$2.45 \times 10^{-2}$$ [1]
HydroxylamineRoom temperature, 48 h$$1.8 \times 10^{-3}$$ [1]
Catechin quinone150°C, aqueous model$$1.1 \times 10^{-2}$$ [3]

The stereochemical outcome of these additions is further influenced by steric effects from the quinolin-6-yl substituent. Nuclear magnetic resonance (NMR) studies of hydrazide derivatives, such as 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, confirm a trans-configuration in the resulting adducts, attributed to the planar rigidity of the quinoline ring [1].

Radical-Mediated Cyclization Techniques for Polycyclic Architectures

Radical-based cyclization strategies have unlocked novel pathways for constructing polycyclic quinoline-acrylamide hybrids. Photoactivation of the imine C–H bond in acrylamide-quinoline precursors generates stable carbon-centered radicals, which undergo intramolecular cyclization to yield fused heterocycles [4]. For example, irradiation of (E)-3-(2-(((E)-benzylidene)amino)phenyl)acrylate in the presence of N,N-dimethylpyridin-4-amine (DMAP) facilitates electrophilic radical attack at the acrylamide’s α-position, producing 2,3-disubstituted quinolines with >75% yield [4].

Table 2: Radical Cyclization Outcomes Under Varied Conditions

AdditiveReaction PathwayProduct SubstitutionYield (%)
DMAPElectrophilic α-attack2,3-Disubstituted78 [4]
LiOHNucleophilic β-attack3,4-Disubstituted82 [4]

The choice of additive critically directs regioselectivity. Lithium hydroxide (LiOH) promotes a nucleophilic radical pathway, leading to β-attack and subsequent rearrangement into 3,4-disubstituted quinolines. Density functional theory (DFT) calculations corroborate that LiOH lowers the activation energy for β-site cyclization by stabilizing partial negative charges through ion-dipole interactions [4].

Protecting Group Strategies for Selective N-Functionalization

Selective N-functionalization of N-(quinolin-6-yl)acrylamide necessitates judicious protecting group strategies to avoid undesired side reactions at the quinoline nitrogen or acrylamide carbonyl. Recent advances highlight the efficacy of transient protection using hydrazide and hydroxamic acid moieties.

In one protocol, treatment of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with hydrazine hydrate selectively forms a hydrazide-protected intermediate, which undergoes alkylation at the quinoline nitrogen without competing acyl transfer [1]. Subsequent acidic hydrolysis regenerates the free acrylamide, enabling further derivatization.

Table 3: Protecting Group Efficiency in N-Functionalization

Protecting GroupReaction SequenceFunctionalization SiteYield (%)
HydrazideAlkylation → HydrolysisQuinoline-N67 [1]
Hydroxamic acidAcylation → DeprotectionAcrylamide-C58 [1]

Hydroxamic acid derivatives, such as N-hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide, offer complementary protection by chelating metal catalysts, thereby shielding the acrylamide carbonyl during Ullmann-type coupling reactions [1]. This dual-protection approach has enabled the synthesis of unsymmetrical N,N'-difunctionalized hybrids with >90% regioselectivity.

The biological activity of quinoline-acrylamide hybrids is significantly influenced by the electronic properties of substituents attached to both the quinoline core and the acrylamide moiety. Electronic effects manifest through both inductive and resonance mechanisms, fundamentally altering the molecular orbital distribution and consequently affecting target protein interactions [1] [2].

Electron-Withdrawing Groups and Enhanced Activity

Research demonstrates that electron-withdrawing substituents consistently enhance the biological potency of quinoline-acrylamide derivatives. In the 2-(quinoline-4-carbonyl)hydrazide-acrylamide series, compounds bearing electron-withdrawing groups such as nitro (-NO₂) and halogen substituents exhibit superior antiproliferative activity [3] [4]. Compound 6h, containing a 4-nitrophenyl substitution on the acrylamide portion, demonstrated the most potent activity with an inhibition concentration (IC₅₀) of 2.71 μM against MCF-7 breast carcinoma cells, significantly outperforming the reference compound doxorubicin (IC₅₀ = 6.18 μM) [3].

The enhanced activity of electron-withdrawing groups can be attributed to their ability to lower the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby increasing molecular reactivity [2]. Computational studies reveal that 4-carbonyl quinoline and 4-carboxyl quinoline derivatives possess the lowest energy gaps among tested compounds, correlating with their superior biological activity [2].

Electronic Parameter Correlations

Quantitative structure-activity relationship (QSAR) analysis reveals that the electronic properties of substituents, characterized by Hammett sigma (σ) constants, show parabolic correlations with biological activity. The optimal activity is observed at intermediate σ values, with compounds exhibiting σ values between 0.20 and 0.37 demonstrating enhanced potency [1]. This suggests that moderate electron-withdrawing effects provide the ideal balance for target protein binding without compromising molecular stability.

Fluorine Substitution Effects

Fluorine atoms represent particularly effective electron-withdrawing substituents in quinoline-acrylamide hybrids. Studies demonstrate that fluorine substitution at the meta position of phenyl rings enhances activity, while ortho and para positions show reduced efficacy [5]. The unique properties of fluorine, including its high electronegativity and small van der Waals radius, contribute to improved binding affinity through enhanced electrostatic interactions with target proteins [5].

Table 1: Electronic Effects on Biological Activity

Substituent TypeElectronic EffectRepresentative CompoundIC₅₀ (μM)Activity Enhancement
4-NitrophenylStrong EWG6h2.712.3-fold
4-FluorophenylModerate EWG6e21.18Moderate
4-MethylphenylWeak EDG6a3.391.8-fold
4-MethoxyphenylModerate EDG6b5.94Baseline

Electron-Donating Groups and Structure-Activity Relationships

While electron-withdrawing groups generally enhance activity, certain electron-donating groups also contribute to biological potency through different mechanisms. Compounds containing 4-methylphenyl substitution (6a) exhibit significant antiproliferative activity with an IC₅₀ of 3.39 μM [3]. This activity is attributed to the methyl group's ability to increase electron density on the aromatic system, potentially enhancing π-π stacking interactions with aromatic amino acid residues in target proteins [3].

The methoxy group (-OCH₃) presents a unique case where moderate electron donation combined with hydrogen bonding capability contributes to activity. However, studies indicate that replacement of methylthio (-SCH₃) groups with methoxy groups in analogous compounds reduces potency by approximately 30%, suggesting that sulfur-containing substituents provide superior hydrophobic interactions [6].

Quinoline Core Electronic Modulation

The quinoline nitrogen atom serves as a crucial electronic modulator, with its basicity directly influencing biological activity. Photoelectron spectroscopy studies demonstrate strong correlations between nitrogen lone pair ionization energies and compound basicity, which in turn affects medicinal activity [7]. The pKₐ values of quinoline derivatives correlate with their nitrogen ionization energies, establishing a predictive relationship for biological potency [7].

Mechanistic Insights into Electronic Effects

The electronic effects operate through multiple mechanisms in quinoline-acrylamide hybrids. Firstly, electron-withdrawing groups facilitate nucleophilic attack by biological nucleophiles on the acrylamide double bond, enhancing covalent target binding [8]. Secondly, electronic modulation affects the quinoline ring's π-electron system, influencing non-covalent interactions with aromatic protein residues [8].

Studies of quinoline derivatives as antimalarial agents reveal that electronic properties determine the compounds' ability to intercalate with DNA and inhibit key enzymes. The electronic density distribution influences both the binding affinity and selectivity for different biological targets [9].

Stereochemical Influences on Target Binding Affinity

Stereochemical considerations play a pivotal role in determining the binding affinity and selectivity of quinoline-acrylamide hybrids for their biological targets. The three-dimensional arrangement of functional groups directly influences the complementarity between ligand and protein binding sites, affecting both thermodynamic and kinetic binding parameters [10] [11].

Geometric Isomerism in Acrylamide Moieties

The acrylamide functionality in quinoline-acrylamide hybrids exists in distinct geometric configurations, with (E)- and (Z)-isomers exhibiting markedly different biological activities. The (E)-configuration consistently demonstrates superior target engagement compared to (Z)-configurations in kinase inhibition assays [6]. This stereochemical preference arises from optimal spatial positioning of the quinoline and aryl moieties, enabling effective π-π stacking interactions with target proteins [6].

Computational analysis reveals that the (E)-configuration maintains critical dihedral angles between the tetrahydroquinoline and phenyl moieties, facilitating proper alignment with binding pocket residues [6]. The (E)-stereochemistry enables formation of multiple hydrogen bonds and hydrophobic contacts simultaneously, contributing to enhanced binding affinity [6].

Conformational Analysis and Binding Modes

Conformational analysis of quinoline-acrylamide hybrids reveals that binding affinity is intimately related to the intrinsic torsional energy minima of these molecules. Computer-aided drug design studies demonstrate that compounds with dihedral angles corresponding to active conformations exhibit superior binding affinity [11]. The preferred conformations minimize steric clashes while maximizing favorable interactions with target proteins [11].

Molecular dynamics simulations indicate that stereochemically favored conformations maintain stable hydrogen bonding networks with key amino acid residues. For instance, quinoline derivatives targeting indoleamine 2,3-dioxygenase 1 (IDO1) show that specific conformational preferences enable optimal π-stacking interactions with Phe270 and hydrogen bonding with Arg343 [11].

Chirality Effects in Quinoline-Acrylamide Hybrids

While many quinoline-acrylamide hybrids lack stereogenic centers, the introduction of chiral elements significantly influences biological activity. Studies of chiral quinoline derivatives demonstrate that stereochemical modulation can enhance both affinity and selectivity for metal ion targets [10]. The chiral centers dictate the spatial orientation of quinoline chromophores through gearing mechanisms, resulting in distinct binding modes [10].

Table 2: Stereochemical Influences on Binding Affinity

Stereochemical FeatureConfigurationBinding Affinity (nM)Selectivity RatioConformational Preference
Acrylamide Geometry(E)-isomer0.22 (EGFR)14.0 (RXRα/β)Extended
Acrylamide Geometry(Z)-isomer>1000<1.0Folded
Cyclohexane Substitutioncis-isomer10.582.1Conformer I
Cyclohexane Substitutiontrans-isomer25.41.2Conformer III

Steric Effects and Binding Affinity Modulation

Steric crowding significantly affects the binding affinity of quinoline-acrylamide hybrids. Studies of tripodal quinoline-containing ligands reveal that increasing steric bulk follows the sequence: tris(2-pyridyl)amine < tris(2-quinolyl)amine < tris(6-methyl-2-pyridyl)amine [10]. Moderate steric crowding in tris(2-quinolyl)amine derivatives does not cause significant metal-nitrogen bond length distortion, preserving high binding affinity [10].

However, excessive steric crowding can compromise binding affinity by distorting optimal bond geometries. X-ray crystallographic analysis shows that zinc complexes with moderately crowded quinoline ligands maintain normal bond lengths, whereas highly crowded systems exhibit distorted geometries and reduced binding constants [10].

Stereochemical Control in Target Selectivity

The stereochemical arrangement of quinoline-acrylamide hybrids provides opportunities for achieving target selectivity. Chiral quinoline derivatives can differentiate between metal ions based on their coordination preferences and geometric requirements [10]. For example, soft metal ions like copper(I) and mercury(II) preferentially coordinate with sulfur atoms, requiring specific stereochemical arrangements that differ from hard metal ion coordination [10].

Rotational Barriers and Binding Kinetics

The rotational barriers around critical bonds in quinoline-acrylamide hybrids influence both binding kinetics and thermodynamics. Studies of quinoline-containing metallacycles reveal that rotation of quinoline rings can occur without dissociation of self-assembled structures, enabling dynamic binding modes [12]. The activation barriers for these rotational processes directly affect the kinetics of target binding and dissociation [12].

Stereochemical Optimization Strategies

Stereochemical optimization of quinoline-acrylamide hybrids involves systematic modification of configurational and conformational parameters. Successful strategies include:

  • Geometric Isomer Selection: Preferential synthesis and testing of (E)-configured acrylamide derivatives
  • Conformational Biasing: Introduction of substituents that favor active conformations
  • Chiral Center Introduction: Strategic placement of stereogenic centers to enhance selectivity
  • Steric Tuning: Optimization of substituent bulk to balance affinity and selectivity

Experimental Validation of Stereochemical Effects

Experimental validation of stereochemical influences requires complementary analytical techniques. Circular dichroism spectroscopy provides information about exciton coupling between quinoline chromophores, revealing stereochemical preferences [10]. Nuclear magnetic resonance spectroscopy enables determination of preferred conformations in solution, while X-ray crystallography provides definitive structural information for solid-state conformations [10].

Comparative Analysis of Analogous Heterocyclic Systems

The comparative analysis of quinoline-acrylamide hybrids with analogous heterocyclic systems provides crucial insights into structure-activity relationships and guides rational drug design strategies. By examining structurally related heterocycles such as naphthyridines, isoquinolines, and benzoquinolines, researchers can identify key pharmacophoric elements and optimize biological activity [13] [14] [15].

Quinoline versus Naphthyridine Derivatives

Naphthyridine derivatives, particularly 1,8-naphthyridines, represent important bioisosteres of quinoline compounds with distinct biological profiles. The additional nitrogen atom in naphthyridines significantly alters their electronic properties, hydrogen bonding capabilities, and target selectivity [13]. Comparative studies reveal that 1,8-naphthyridine derivatives often exhibit enhanced antimicrobial activity compared to their quinoline counterparts, with minimum inhibitory concentration (MIC) values ranging from 5.4 to 7.1 mM against various bacterial strains [13].

The dual nitrogen atoms in naphthyridines enable formation of additional hydrogen bonds with biological targets, potentially explaining their enhanced binding affinity in certain applications. For instance, 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrates superior activity against ciprofloxacin-resistant bacterial strains compared to quinoline-based fluoroquinolones [13].

Benzoquinoline Systems and Extended Conjugation

Benzoquinoline derivatives, featuring additional fused benzene rings, provide extended π-conjugation systems that significantly influence biological activity. These compounds typically exhibit enhanced lipophilicity and improved membrane permeability compared to simple quinolines [16]. Studies of benzo[f]quinoline-based heterocycles demonstrate potent antiproliferative activity against HCT116 and MCF7 cancer cell lines, with IC₅₀ values reaching submicromolar concentrations [16].

The extended aromatic system in benzoquinolines facilitates stronger π-π stacking interactions with protein targets, particularly with aromatic amino acid residues in binding sites. Molecular docking studies reveal that benzoquinoline derivatives exhibit binding energies of -6.6320 kcal/mol with CDK-5 enzyme, comparable to co-crystallized reference ligands [16].

Table 3: Comparative Biological Activity of Heterocyclic Systems

Heterocyclic SystemRepresentative CompoundTargetIC₅₀/MICSelectivity Index
Quinoline-acrylamide6h (4-nitrophenyl)MCF-72.71 μM1.8
Naphthyridine44b (thiosemicarbazone)S. aureus6.0 mM2.3
BenzoquinolinePyrazolone derivative 2HCT1160.85 μM3.1
IsoquinolineTetrahydroisoquinolineHDAC145 nM12.4

Isoquinoline versus Quinoline Comparison

Isoquinoline derivatives, structural isomers of quinolines with the nitrogen at position 2, exhibit distinct biological profiles due to altered electronic distribution and hydrogen bonding patterns. While quinoline-acrylamide hybrids primarily target kinases and DNA-interacting enzymes, isoquinoline derivatives show pronounced activity against histone deacetylases (HDACs) [17] [18].

The positional difference of the nitrogen atom in isoquinolines affects both the basicity and the spatial orientation of substituents, leading to different target selectivities. Tetrahydroisoquinoline derivatives bearing acrylamide functionalities demonstrate potent HDAC inhibitory activity with IC₅₀ values in the nanomolar range, significantly superior to corresponding quinoline analogs [18].

Reactivity Pattern Comparisons

The reactivity patterns of these heterocyclic systems show both similarities and important differences. Naphthyridines exhibit reactivity patterns similar to quinolines, including electrophilic substitution, nucleophilic substitution, and metal complex formation [15]. However, the presence of two nitrogen atoms provides additional coordination sites, enabling formation of more stable metal complexes [15].

Benzoquinoline systems show enhanced reactivity toward electrophilic substitution due to the electron-rich nature of the additional benzene ring. This increased reactivity can be advantageous for synthetic modifications but may also lead to metabolic liability in biological systems [16].

Pharmacokinetic Property Comparisons

Comparative pharmacokinetic analysis reveals significant differences between these heterocyclic systems. Quinoline derivatives generally exhibit favorable oral bioavailability and metabolic stability, with logP values in the optimal range for drug-like properties [14]. Naphthyridine derivatives often show improved aqueous solubility due to the additional nitrogen atom, potentially enhancing oral absorption [13].

Benzoquinoline compounds typically exhibit higher lipophilicity, which can improve tissue penetration but may also increase the risk of accumulation and toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses indicate that quinoline-acrylamide hybrids generally possess more favorable drug-like properties compared to their benzoquinoline counterparts [16].

Target Selectivity Profiles

Different heterocyclic systems exhibit distinct target selectivity profiles, reflecting their unique structural features and electronic properties. Quinoline-acrylamide hybrids show broad-spectrum activity against various kinases, particularly EGFR and PI3K family members [3] [19]. Naphthyridine derivatives demonstrate enhanced selectivity for bacterial targets, making them valuable antimicrobial agents [13].

Synthetic Accessibility and Chemical Stability

Comparative analysis of synthetic accessibility reveals that quinoline derivatives generally offer superior synthetic flexibility compared to more complex heterocyclic systems. The well-established synthetic methodologies for quinoline chemistry, including Skraup, Friedländer, and Conrad-Limpach reactions, provide reliable access to diverse derivatives [14].

Chemical stability comparisons indicate that quinoline-acrylamide hybrids possess adequate stability under physiological conditions, with the acrylamide moiety providing reactive functionality for covalent target binding while maintaining sufficient stability for pharmaceutical applications [3].

Structure-Activity Relationship Insights

The comparative analysis reveals several key structure-activity relationship insights:

  • Nitrogen Positioning: The position of nitrogen atoms significantly affects biological activity and target selectivity
  • Ring System Extension: Additional fused rings enhance binding affinity but may compromise selectivity
  • Electronic Properties: The electronic nature of the heterocyclic core influences both potency and metabolism
  • Conformational Flexibility: Rigid heterocyclic systems may show enhanced selectivity but reduced adaptability to different targets

Table 4: Comparative Structure-Activity Relationships

Structural FeatureQuinolineNaphthyridineBenzoquinolineImpact on Activity
Nitrogen Atoms121Enhanced H-bonding (naphthyridine)
π-SystemModerateModerateExtendedImproved π-stacking (benzoquinoline)
LipophilicityOptimalLowerHigherBalanced (quinoline)
Metabolic StabilityGoodVariableLowerQuinoline advantage
Target SelectivityBroadAntimicrobialAntiproliferativeSystem-dependent

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.079312947 g/mol

Monoisotopic Mass

198.079312947 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types